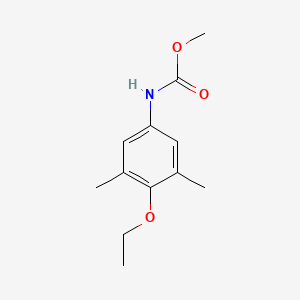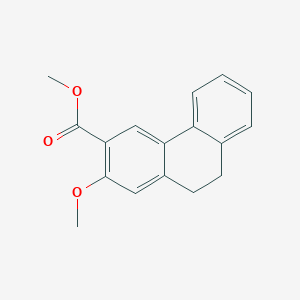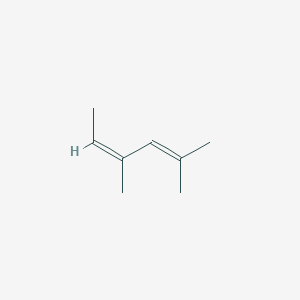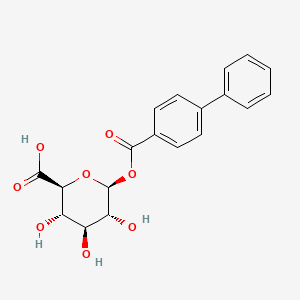![molecular formula C24H25N3O7 B14422406 N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine CAS No. 80015-59-4](/img/structure/B14422406.png)
N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is a chemical compound that belongs to the class of nucleosides. It is a derivative of cytidine, where the hydrogen atom at the 2’ position of the ribose sugar is replaced by a benzoyl group and a 4-methoxyphenylmethyl group. This modification enhances the compound’s stability and makes it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine typically involves the protection of the hydroxyl groups of cytidine, followed by selective benzoylation and methylation. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and 4-methoxybenzyl chloride. The reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the stepwise addition of reagents and protecting groups, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The benzoyl and methoxyphenylmethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating DNA and RNA structures.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of synthetic nucleotides for research and diagnostic purposes
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The benzoyl and methoxyphenylmethyl groups enhance the compound’s binding affinity to nucleic acids, making it a potent inhibitor of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)cytidine
- N-Benzoyl-5’-O-dimethoxytrityl-2’-deoxycytidine
Uniqueness
N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is unique due to its specific substitution pattern, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and stability .
Properties
CAS No. |
80015-59-4 |
|---|---|
Molecular Formula |
C24H25N3O7 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C24H25N3O7/c1-32-17-9-7-15(8-10-17)14-33-21-20(29)18(13-28)34-23(21)27-12-11-19(26-24(27)31)25-22(30)16-5-3-2-4-6-16/h2-12,18,20-21,23,28-29H,13-14H2,1H3,(H,25,26,30,31)/t18-,20-,21-,23-/m1/s1 |
InChI Key |
VQWCDMBETSWVIJ-KTDPBYDISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)




![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
